molecular formula C8H7BrO B126816 5-Bromo-2,3-dihydrobenzofuran CAS No. 66826-78-6

5-Bromo-2,3-dihydrobenzofuran

Cat. No.: B126816
CAS No.: 66826-78-6
M. Wt: 199.04 g/mol
InChI Key: UDWFSJAYXTXMLM-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C₈H₇BrO. It is a derivative of benzofuran, where a bromine atom is substituted at the 5th position of the dihydrobenzofuran ring.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2,3-dihydrobenzofuran is the Bromo and Extra Terminal domain (BET) . The BET family consists of four proteins (BRD2, BRD3, BRD4, and BRDT), each of which contains two bromodomains . These bromodomains are the key sites where this compound interacts .

Mode of Action

This compound has been developed as a highly potent BET inhibitor with 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) . This selective inhibition of the BD2 domain over the BD1 domain is a significant feature of the compound’s mode of action .

Biochemical Pathways

It is known that the compound’s interaction with the bet proteins can influence a range of diseases, particularly in oncology and immunoinflammation indications .

Pharmacokinetics

The pharmacokinetic properties of this compound have been optimized to improve its bioavailability . The insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved solubility . This led to the development of a potent, highly soluble compound with good in vivo rat and dog pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on the BET proteins . By selectively inhibiting the BD2 domain, the compound can potentially modulate the activity of the BET proteins, thereby influencing the progression of diseases such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other compounds .

Safety and Hazards

The compound is classified under GHS07. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

5-Bromo-2,3-dihydrobenzofuran plays a significant role in biochemical reactions, particularly as an inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins, such as BRD2, BRD3, BRD4, and BRDT, are involved in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound exhibits high selectivity for the second bromodomain (BD2) over the first bromodomain (BD1), making it a valuable tool in studying the specific functions of these domains .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting BET proteins, this compound can modulate the transcription of genes involved in cell proliferation, apoptosis, and inflammation. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the bromodomains of BET proteins. This binding prevents the interaction of BET proteins with acetylated histones, thereby inhibiting the transcriptional activation of target genes. The compound’s high selectivity for BD2 over BD1 is attributed to specific structural differences between these domains, which this compound exploits to achieve selective inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of BET proteins, resulting in prolonged effects on gene expression and cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits BET proteins without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on BET proteins. The distribution of this compound is influenced by factors such as tissue permeability and binding affinity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with BET proteins bound to chromatin. This localization is mediated by specific targeting signals and post-translational modifications that direct this compound to its site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydrobenzofuran typically involves the bromination of 2,3-dihydrobenzofuran. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can significantly enhance the scalability of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 5-Bromo-2,3-dihydrobenzofuran is unique due to the presence of the bromine atom at the 5th position, which can significantly influence its reactivity and biological activity. Compared to its analogs, such as 5-Fluoro-2,3-dihydrobenzofuran, the bromine atom provides different electronic and steric effects, leading to distinct chemical and biological properties .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWFSJAYXTXMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379854
Record name 5-Bromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66826-78-6
Record name 5-Bromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2,3-DIHYDRO-1-BENZOFURAN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5,7-Dibromo-2,3-dihydrobenzo[b]furan (see WO 02/070020) (3.0 g) in diethyl ether was cooled to −78° C. under argon atmosphere, and thereto was added dropwise n-butyl lithium (2.44 M hexane solution, 5.09 ml). The mixture was stirred at the same temperature for 30 minutes, and poured into a saturated aqueous ammonium chloride solution. The mixture was extracted with diethyl ether, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give 5-bromo-2,3-dihydrobenzo[b]furan (2.0 g) as pale yellow crystals, which was used in the subsequent step without further purification. (2) The above 5-bromo-2,3-dihydrobenzo[b]furan and thiophene-2-boronic acid were treated in a manner similar to Reference Example 20-(1) to give the desired 2-(2,3-dihydro-5-benzo[b]furanyl)thiophene as pale yellow crystals. APCI-Mass m/Z 203 (M+H).
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3 g
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Synthesis routes and methods II

Procedure details

To a chilled (10° C.) solution of 10 g (83 mmol) of 2,3-dihydrobenzofuran in 50 mL of acetic acid, 4 mL (78 mmol) of bromine in 6 mL of acetic acid was added dropwise over a 10 minute period. After 1 hour, the mixture was made basic by cautiously pouring the reaction mixture into saturated/solid aqueous sodium bicarbonate solution and stirring overnight. The mixture was then extracted with three 100 mL portions of EtOAc. The combined organic layers were washed with two 50 mL portions of saturated aqueous sodium bicarbonate, three 50 mL portions of brine, dried over magnesium sulfate, filtered, and concentrated to afford a yellow oil. The oil was diluted with hexanes and passed through a pad of silica gel in a 600 mL funnel eluting with hexanes to afford a white solid which was diluted with cold (dry ice-acetone) hexanes and collected by filtration to afford 4.7 g (28%) of 5-bromo-2,3-dihydrobenzofuran as a white solid, mp 45° C.-48° C. The filtrate was concentrated to afford 5.1 g of 5-bromo-2,3-dihydrobenzofuran which was 70% pure.
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10 g
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4 mL
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50 mL
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6 mL
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Synthesis routes and methods III

Procedure details

To a mixture of 2,3-dihydrobenzofuran (11.06 g) and sodium carbonate (14.8 g) in hexane (100 ml) was added dropwise at 0° C. a solution of bromine (4.8 ml) in hexane (20 ml) for 1.5 hours, and the mixture was stirred at room temperature for 1 hour. To the mixture was added water, and the mixture was extracted with hexane. The organic layer was washed with saturated brine, dried with magnesium sulfate and concentrated under reduced pressure to give gray crystals of 5-bromo-2,3-dihydrobenzofuran (17.64 g).
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11.06 g
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14.8 g
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100 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2,3-dihydrobenzofuran
Reactant of Route 2
5-Bromo-2,3-dihydrobenzofuran
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5-Bromo-2,3-dihydrobenzofuran
Reactant of Route 4
5-Bromo-2,3-dihydrobenzofuran
Reactant of Route 5
5-Bromo-2,3-dihydrobenzofuran
Reactant of Route 6
5-Bromo-2,3-dihydrobenzofuran
Customer
Q & A

Q1: What is the significance of preparing crystalline salts of the studied compound?

A: The research highlights the preparation of crystalline salts of (S)-8-chloro-5-(5-bromo-2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-ol [, , ]. This is significant because crystalline forms of drug substances often exhibit improved properties compared to their amorphous counterparts. These advantages can include enhanced stability, increased solubility, and improved bioavailability, ultimately impacting the drug's effectiveness as a therapeutic agent [, ].

Q2: Can you explain the significance of the synthesis process for Prucalopride described in one of the papers?

A: One paper details a synthesis process for Prucalopride, a drug that also contains the this compound moiety []. The described process focuses on improving the synthesis of a key intermediate, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-formic acid. By adding a solvent recrystallization step, the process aims to minimize the formation of a specific byproduct, 4-amino-5-bromo-2,3-dihydrobenzofuran-7-formic acid. This optimization is crucial as it leads to a purer reactant for subsequent steps, ultimately increasing the yield and purity of the final Prucalopride product [].

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